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Compound of Interest

Compound Name: 1-Boc-5-Cyano-3-formylindole

Cat. No.: B582052

For researchers, scientists, and drug development professionals, a thorough understanding of
the spectroscopic characteristics of a molecule is fundamental for its identification, purity
assessment, and structural elucidation. While specific experimental spectroscopic data for 1-
Boc-5-cyano-3-formylindole is not readily available in the public domain, a comparative
analysis with structurally related and alternative indole derivatives can provide valuable insights
for researchers working with this compound.

This guide presents a detailed comparison of available spectroscopic data for key alternative
compounds, including the parent indole-3-carboxaldehyde, the N-Boc protected analog, and
derivatives with different substituents at the 5-position. This information can aid in the
prediction of spectral features for 1-Boc-5-cyano-3-formylindole and serve as a reference for
the characterization of novel indole derivatives.

Spectroscopic Data of Alternative Indole Derivatives

The following tables summarize the available *H NMR, 13C NMR, Infrared (IR), and Mass
Spectrometry (MS) data for selected indole-3-carboxaldehyde derivatives. These compounds
represent key structural variations from 1-Boc-5-cyano-3-formylindole, allowing for a
systematic comparison.

Table 1: tH NMR Spectroscopic Data of Indole-3-carboxaldehyde Derivatives
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Chemical Shifts (6, ppm)

Compound Solvent and Coupling Constants
(J, Hz)
10.08 (s, 1H), 8.79 (s, 1H),
8.40 — 8.27 (m, 1H), 7.86 (d, J
Indole-3-carboxaldehyde CDCls
= 2.8 Hz, 1H), 7.49 — 7.42 (m,
1H), 7.39 — 7.29 (m, 2H)
, 10.00 (s, 1H), 7.79-7.81 (m,
1-Boc-indole-3-
CDCls 2H), 7.42 (m, 1H), 4.75 (s, 2H),
carboxaldehyde
4.72 (s, 2H), 1.53 (s, 9H)
12.27 (s, 1H), 9.92 (s, 1H),
, 8.44 (s, 1H), 8.29 (d, J = 3.1
5-lodo-1H-indole-3-
DMSO-ds Hz, 1H), 7.53 (dd, J = 8.5, 1.4

carbaldehyde

Hz, 1H), 7.37 (d, J = 8.5 Hz,
1H)

5-Cyano-1H-indole-3-

carboxaldehyde

No data available

Table 2: 13C NMR Spectroscopic Data of Indole-3-carboxaldehyde Derivatives
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Compound Solvent Chemical Shifts (6, ppm)
185.34, 136.79, 135.75,
Indole-3-carboxaldehyde CDCls 124.39, 123.04, 121.88,
120.55, 118.38, 111.70
192.28, 154.97, 144.98,
1-Boc-indole-3- cpCl 139.23, 136.78, 130.53,
3
carboxaldehyde 124.67, 124.08, 80.75, 52.93,
52.48, 29.12
185.2,138.9, 136.2, 131.6,
5-lodo-1H-indole-3-
DMSO-ds 129.2,126.7, 117.2, 115.0,

carbaldehyde

86.6

5-Cyano-1H-indole-3-

carboxaldehyde

No data available

Table 3: IR and Mass Spectrometry Data of Indole-3-carboxaldehyde Derivatives

Compound

IR (cm™?)

Mass Spectrometry (m/z)

Indole-3-carboxaldehyde

3239, 2924, 2804, 2749, 1650

[M+H]*: 146

1-Boc-indole-3-

carboxaldehyde

No data available

[M+Na]*: 270.1101
(calculated), 270.1105 (found)

5-lodo-1H-indole-3-
carbaldehyde

3239, 2924, 2804, 2749, 1650

[M+Na]*: 293.9386
(calculated), 293.9385 (found)

5-Cyano-1H-indole-3-

carboxaldehyde

No data available

Molecular Weight: 170.17

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for indole derivatives. These can serve as a starting point for the analysis of 1-Boc-5-cyano-3-

formylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
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e Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.[1]
Ensure the sample is fully dissolved.

e 1H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer.[1] Use the
residual solvent peak as an internal standard. Typical parameters include a spectral width of
16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation
delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program.[1] A
spectral width of ~240 ppm is typically used.[1] A larger number of scans and a longer
relaxation delay may be required compared to *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the sample with dry potassium bromide and press it into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

» Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of
4000-400 cm~1. Collect a background spectrum of the empty sample compartment or the
pure KBr pellet, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)[2]

o Sample Introduction and lonization: The sample can be introduced into the mass
spectrometer via direct infusion, or coupled with a chromatographic technique like GC or LC.
[2] Electrospray ionization (ESI) is a soft ionization technique suitable for many organic
molecules, often yielding the protonated molecule [M+H]* or other adducts.[2]

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, which
is invaluable for determining the elemental composition.[2]

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the structural characterization of a
synthesized organic compound like 1-Boc-5-cyano-3-formylindole using various
spectroscopic technigues.
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Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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